

CAS number and molecular formula for 4-Methoxy-4-methylpiperidine

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Compound of Interest

Compound Name: 4-Methoxy-4-methylpiperidine

Cat. No.: B1357814

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An In-depth Technical Guide to 4-Methoxy-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-4-methylpiperidine**, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutic agents. This document details its chemical properties, potential synthetic routes, applications, and relevant experimental protocols, offering a critical resource for professionals in drug discovery and organic synthesis.

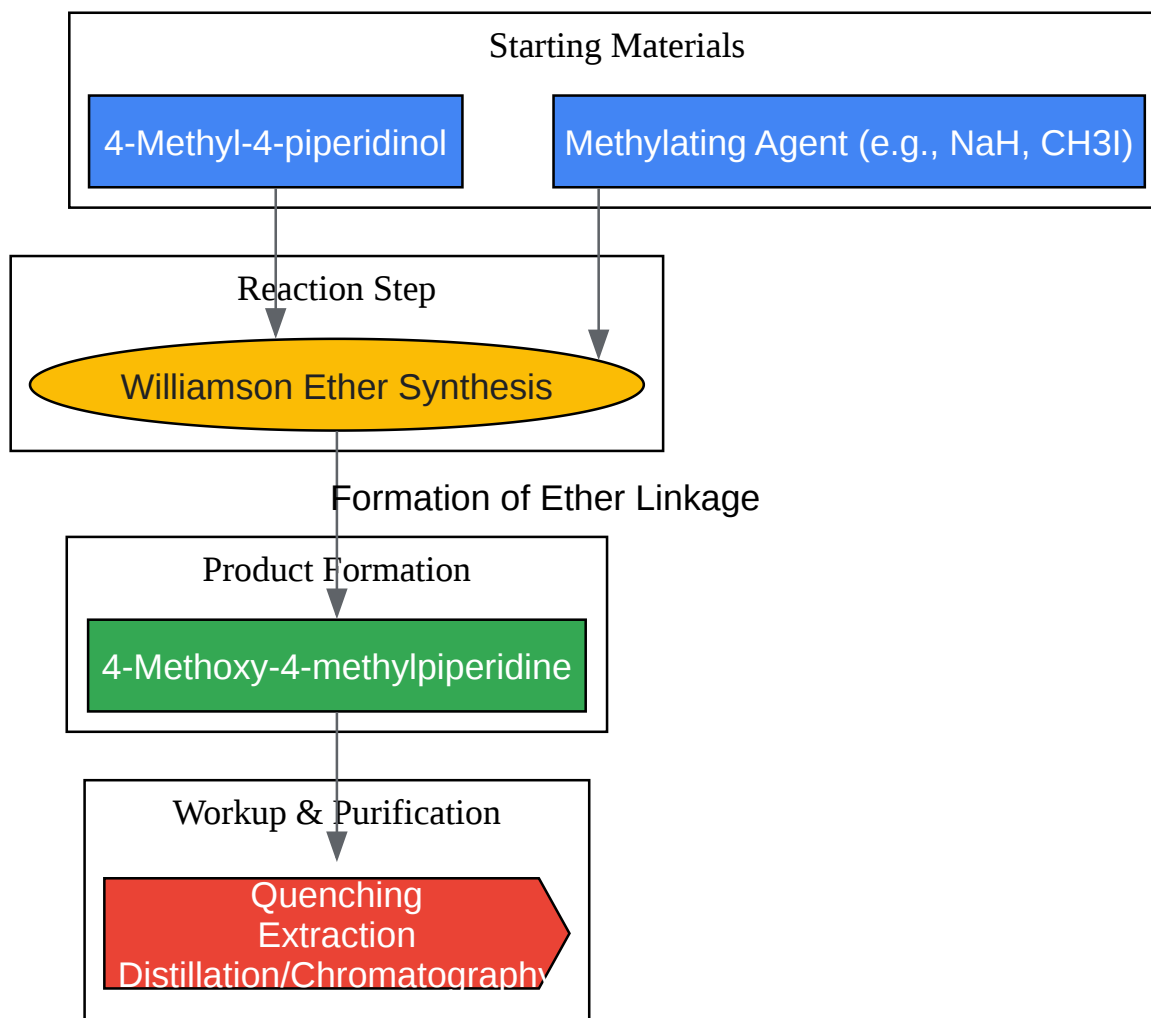
Chemical and Physical Properties

4-Methoxy-4-methylpiperidine is a substituted piperidine derivative. The core data for this compound and its commonly available hydrochloride salt are summarized below.

Property	Value	Source(s)
IUPAC Name	4-methoxy-4-methylpiperidine	[1]
CAS Number	3970-72-7	[1][2]
Molecular Formula	C7H15NO	[1][2][3]
Molecular Weight	129.20 g/mol	[1][2][4]
Boiling Point	158.52 °C at 760 mmHg	[1]
Density	0.922 g/cm ³	[1]
InChI Key	NHVNKCKKANZAOOC-UHFFFAOYSA-N	[1][3]
SMILES	<chem>CC1(CCNCC1)OC</chem>	[1][3]
Purity (Typical)	≥95%	[1]
CAS Number (HCl Salt)	3970-73-8	
Molecular Formula (HCl Salt)	C7H16ClNO	
Molecular Weight (HCl Salt)	165.66 g/mol	

Synthesis and Logical Workflow

While specific, detailed synthetic procedures for **4-Methoxy-4-methylpiperidine** are not extensively published in readily available literature, a plausible synthetic pathway can be inferred from standard organic chemistry principles and published syntheses of analogous piperidine structures.[5] A common approach involves the modification of a pre-formed piperidine ring. The following diagram illustrates a logical workflow for a potential synthesis.



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Caption: Logical workflow for a plausible synthesis of **4-Methoxy-4-methylpiperidine**.

Applications in Research and Development

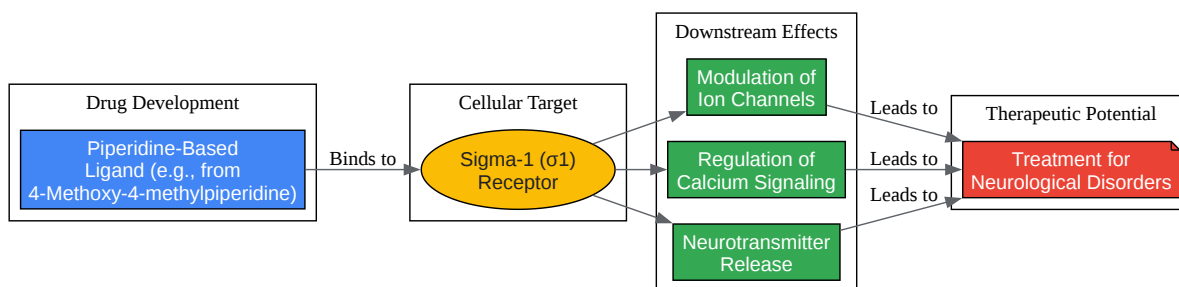
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[6] Derivatives of methoxy- and methyl-piperidines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

- **CNS-Targeting Agents:** The piperidine moiety is a key component of many pharmaceuticals, including analgesics and antidepressants. The substitution pattern on the ring, such as the

methoxy and methyl groups in this compound, allows for fine-tuning of properties like receptor affinity, selectivity, solubility, and bioavailability.[6][7]

- **Sigma-1 (σ_1) Receptor Ligands:** Phenoxyalkylpiperidine derivatives have been developed as high-affinity ligands for the σ_1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[8] The **4-methoxy-4-methylpiperidine** structure can serve as a foundational scaffold for developing novel σ_1 modulators for neuroscience research.[8]
- **Agrochemicals and Specialty Chemicals:** Beyond pharmaceuticals, substituted piperidines are used in the synthesis of advanced agrochemicals, such as pesticides and herbicides, and other specialty chemicals where specific biological activities are required.[9]

The diagram below illustrates the central role of piperidine-based ligands in the context of σ_1 receptor signaling, a key area of application in drug development.



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Caption: Role of piperidine-derived ligands in modulating Sigma-1 receptor signaling.

Detailed Experimental Protocol: Fmoc Deprotection in Peptide Synthesis

While **4-Methoxy-4-methylpiperidine** itself is primarily a building block, the closely related compound 4-methylpiperidine is an effective and increasingly utilized reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).^{[10][11]} It serves as a viable, non-controlled substitute for piperidine. The following protocol details its use.^{[10][12]}

Objective: To remove the N-terminal Fmoc protecting group from a resin-bound peptide during SPPS.

Materials:

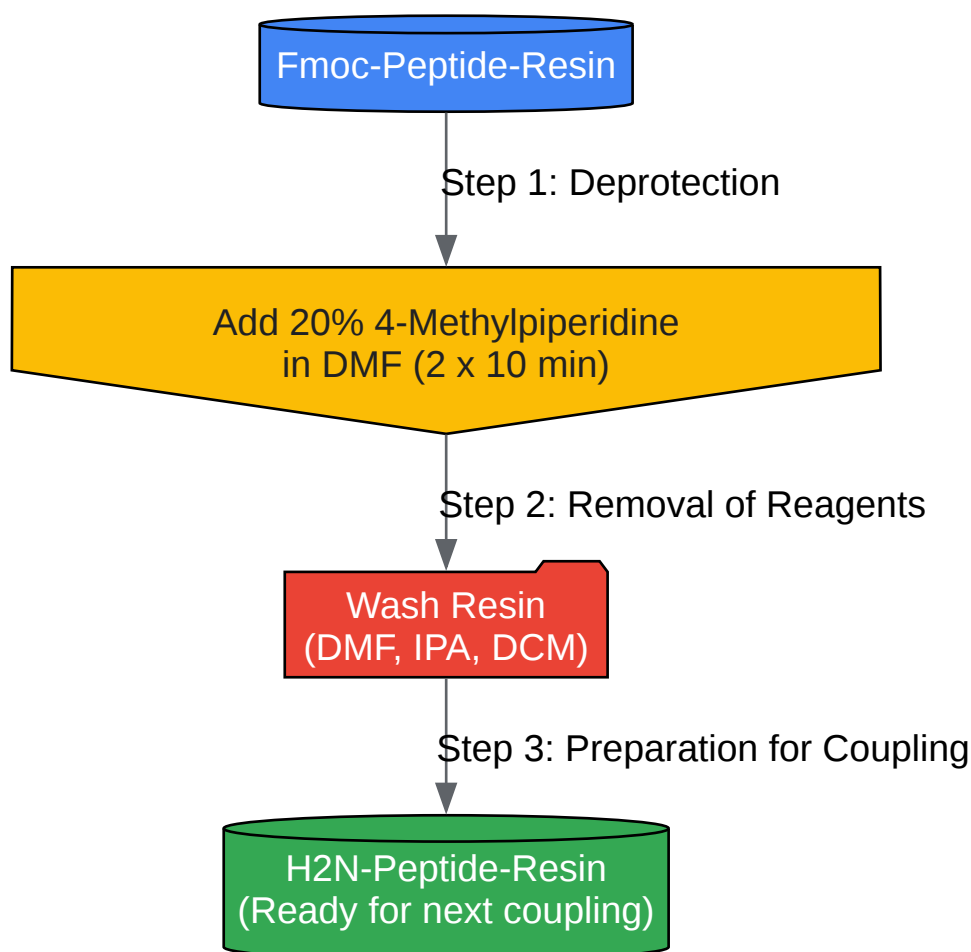
- Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).
- 4-Methylpiperidine solution: 20% (v/v) in N,N-Dimethylformamide (DMF).
- DMF (peptide synthesis grade).
- Isopropyl alcohol (IPA).
- Dichloromethane (DCM).

Procedure:

- **Resin Swelling:** Swell the peptide-resin in DMF for 20-30 minutes.
- **Solvent Removal:** Drain the DMF from the reaction vessel.
- **Fmoc Deprotection (First Treatment):**
 - Add the 20% 4-methylpiperidine/DMF solution to the resin, ensuring all resin is covered.
 - Agitate the mixture at room temperature for 10 minutes.
 - Drain the solution. The drained solution contains the dibenzofulvene-4-methylpiperidine adduct and can be monitored spectrophotometrically at ~302 nm to quantify the Fmoc release.
- **Fmoc Deprotection (Second Treatment):**

- Add a fresh aliquot of the 20% 4-methylpiperidine/DMF solution.
- Agitate for another 10 minutes to ensure complete removal of the Fmoc group.
- Drain the solution.
- Resin Washing:
 - Wash the resin thoroughly to remove residual 4-methylpiperidine and the dibenzofulvene adduct.
 - Perform a series of washes: DMF (5 times), IPA (3 times), and DCM (3 times).
 - Follow with another series of DMF washes (3-5 times) to prepare the resin for the next amino acid coupling step.
- Confirmation (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.

The workflow for this crucial step in SPPS is visualized below.



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Caption: Experimental workflow for Fmoc deprotection using 4-methylpiperidine in SPPS.

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